molecular formula C10H6ClNO B8793659 7-Chloroisoquinoline-3-carbaldehyde

7-Chloroisoquinoline-3-carbaldehyde

Cat. No.: B8793659
M. Wt: 191.61 g/mol
InChI Key: ODTKNTKALDWUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroisoquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

7-chloroisoquinoline-3-carbaldehyde

InChI

InChI=1S/C10H6ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H

InChI Key

ODTKNTKALDWUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 20 mL of 80% H2SO4 is added 7-chloro-3,3-dibromomethyl isoquinoline (0.69 g, 2.06 mmol) is heated to 150° C. for 16 hours. The solution is then cooled to ambient temperatures and diluted with 40 mL of H2O. The resulting solution is basified to pH=11 with 1N NaOH. The aqueous solution is extracted with CH2Cl2. The organic solution is washed with H2O and a saturated NaCl solution. The organic layer is dried over MgSO4, filtered and concentrated to give the product as an oil (0.25 g, 1.3 mmol). 1H NMR (CDCl3, 300 MHz) δ10.0 (s, 1H), 9.30 (s, 1H), 8.36 (s, 1H), 8.07 (s, 1H), 7.95 (d, 1H), 7.78 (d, 1H). MS (EI): m/z 191, 193 (M+), Cl pattern.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
7-chloro-3,3-dibromomethyl isoquinoline
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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